molecular formula C8H6BrFO2 B3037184 5-Bromo-3-fluoro-2-methoxybenzaldehyde CAS No. 470668-70-3

5-Bromo-3-fluoro-2-methoxybenzaldehyde

Cat. No.: B3037184
CAS No.: 470668-70-3
M. Wt: 233.03 g/mol
InChI Key: LNAUQTIUKLWHGK-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, containing bromine, fluorine, and methoxy functional groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in optimizing the reaction parameters and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-fluoro-2-methoxybenzaldehyde is used in scientific research for various applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methoxybenzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, affecting their activity and function. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-2-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAUQTIUKLWHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281891
Record name 5-Bromo-3-fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470668-70-3
Record name 5-Bromo-3-fluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470668-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

928 mg of 5-bromo-3-fluoro-2-hydroxybenzaldehyde was dissolved in 3 ml of N,N-dimethylformamide, and 0.5 ml of methyl iodide and 1 g of potassium carbonate were successively added, followed by stirring for 1 hour at 50° C. The reaction mixture was diluted with ethyl acetate, and washed with water and saturated brine, dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated, to give 926 mg of 5-bromo-3-fluoro-2-methoxybenzaldehyde. This crude product was dissolved in 4 ml of ethanol and 2 ml of tetrahydrofuran, and 200 mg of sodium tetrahydroborate was added, followed by stirring for 0.5 hours at room temperature. The reaction was quenched with 1 N-hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate 3:1), to give 907 mg of 5-bromo-3-fluoro-2-methoxybenzyl alcohol.
Quantity
928 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-Bromo-3-fluoro-2-hydroxy-benzaldehyde (2.0 g, 9.13 mmol), in DMF (10 mL) was added Cs2CO3 (3.56 g, 10.95 mmol) and iodomethane (2.59 g, 18.26 mmol) and heated at 70° C. for 6 h. Reaction mixture was diluted with EtOAc (25 mL) and filtered, filtrate was washed with water, brine and dried over Na2SO4. Solvent was removed under reduced pressure and silicagel column chromatography (EtOAc:Hex, 1:3) gave pure 5-Bromo-3-fluoro-2-methoxy-benzaldehyde (2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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